molecular formula C9H14N2S B12940879 4-(Pyridin-2-ylthio)butan-1-amine

4-(Pyridin-2-ylthio)butan-1-amine

Cat. No.: B12940879
M. Wt: 182.29 g/mol
InChI Key: NDPGQXDSNFCPMM-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylthio)butan-1-amine is an organic compound with the molecular formula C9H14N2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a pyridine ring attached to a butan-1-amine group via a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylthio)butan-1-amine typically involves the reaction of pyridine-2-thiol with 4-bromobutan-1-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylthio)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, sodium hydroxide, potassium carbonate

Major Products Formed

Scientific Research Applications

4-(Pyridin-2-ylthio)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylthio)butan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-ylthio)butan-1-amine
  • 4-(Pyridin-4-ylthio)butan-1-amine
  • 4-(Pyridin-2-ylthio)pentan-1-amine

Uniqueness

4-(Pyridin-2-ylthio)butan-1-amine is unique due to its specific thioether linkage and the position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

4-(Pyridin-2-ylthio)butan-1-amine, also known as a pyridine-thioether derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and medicinal applications.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_12N_2S, and it features a pyridine ring connected to a butylamine chain via a thioether linkage. The presence of the pyridine moiety is significant as it can participate in coordination with metal ions and interact with biological macromolecules.

Anticancer Activity

Research has indicated that compounds containing thioether linkages often exhibit anticancer properties. A study demonstrated that similar pyridine-thioether compounds showed significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Cytotoxicity Data of Pyridine-Thioether Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa15.6
MCF-722.3
HCT11618.5

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies suggest that the compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes, leading to increased permeability and cell lysis .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Cell Membrane Disruption : Its thioether structure allows for effective interaction with lipid membranes, enhancing its antimicrobial properties.
  • Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine-thioether derivatives, including this compound. The derivatives were assessed for their anticancer properties using the MTT assay across multiple cancer cell lines. Results indicated that modifications to the side chains significantly affected potency, highlighting structure-activity relationships crucial for drug design.

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

4-pyridin-2-ylsulfanylbutan-1-amine

InChI

InChI=1S/C9H14N2S/c10-6-2-4-8-12-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8,10H2

InChI Key

NDPGQXDSNFCPMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCCCCN

Origin of Product

United States

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